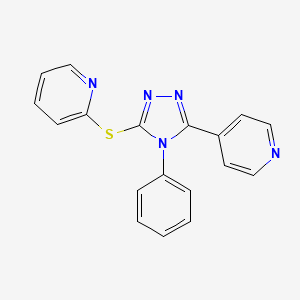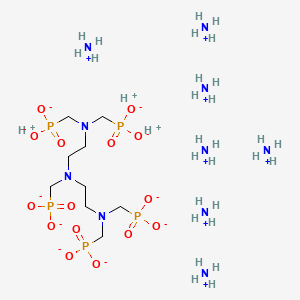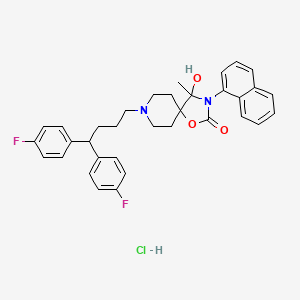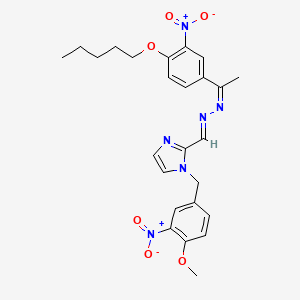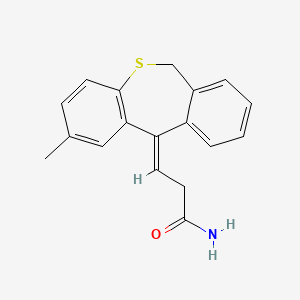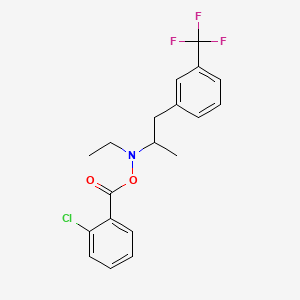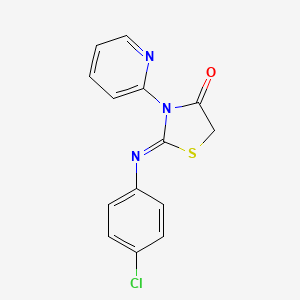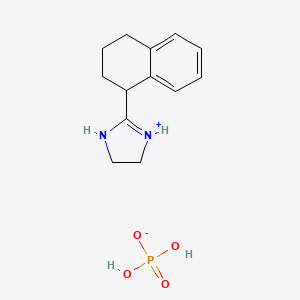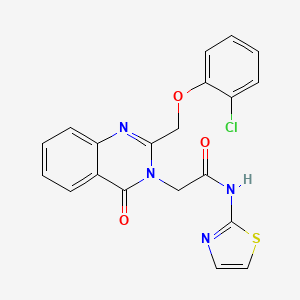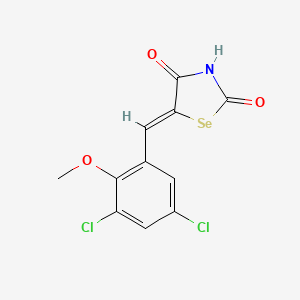
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-((Dimethylamino)sulphonyl)-2-methylaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide in an alkaline medium. This step forms the azo linkage, resulting in the formation of the desired azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens (chlorine, bromine), nitric acid, or sulfuric acid under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for producing colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. The molecular targets include cellular membranes and DNA, leading to cell death through oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-((Dimethylamino)sulphonyl)-2-methoxyphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide
Uniqueness
The uniqueness of 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide lies in its specific substituents, which influence its color properties and reactivity. The presence of the dimethylamino and sulphonyl groups enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
79135-85-6 |
|---|---|
Molecular Formula |
C27H26N4O5S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N4O5S/c1-17-13-14-19(37(34,35)31(2)3)16-23(17)29-30-25-20-10-6-5-9-18(20)15-21(26(25)32)27(33)28-22-11-7-8-12-24(22)36-4/h5-16,32H,1-4H3,(H,28,33) |
InChI Key |
KXQNANMZAQKYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


